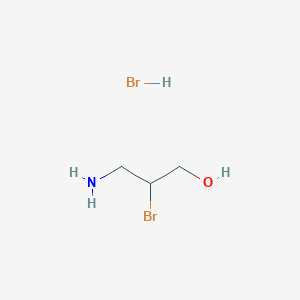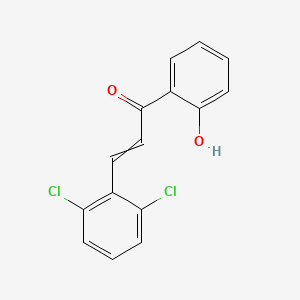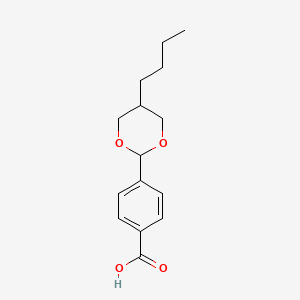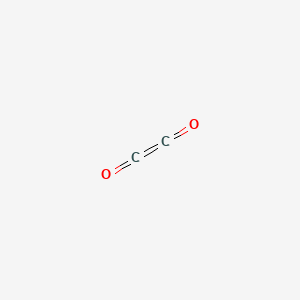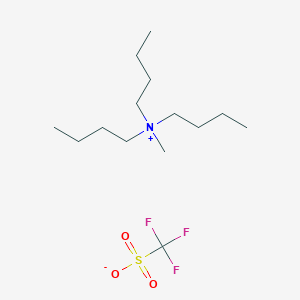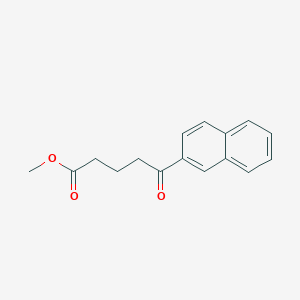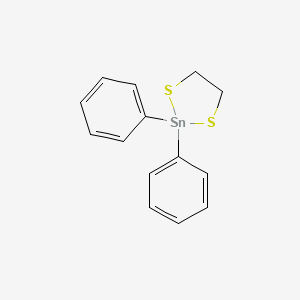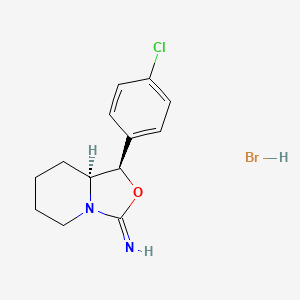
cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrobromide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a p-chlorophenyl group, an imino group, and a hexahydro-3H-oxazolo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the p-chlorophenyl intermediate:
Cyclization to form the hexahydro-3H-oxazolo ring: This step is achieved through a cyclization reaction, often under acidic or basic conditions.
Introduction of the imino group: The imino group is introduced through a condensation reaction with an appropriate amine.
Formation of the hydrobromide salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the p-chlorophenyl group and the imino group plays a crucial role in its binding affinity and specificity. The hydrobromide moiety may also influence its solubility and bioavailability.
Comparison with Similar Compounds
- cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrochloride
- cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydroiodide
Comparison: The primary difference between these compounds lies in the halide moiety (hydrobromide, hydrochloride, hydroiodide). This difference can influence their solubility, reactivity, and biological activity. The hydrobromide form may offer better solubility in certain solvents, while the hydrochloride and hydroiodide forms may exhibit different pharmacokinetic properties.
Properties
CAS No. |
5583-02-8 |
|---|---|
Molecular Formula |
C13H16BrClN2O |
Molecular Weight |
331.63 g/mol |
IUPAC Name |
(1R,8aS)-1-(4-chlorophenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide |
InChI |
InChI=1S/C13H15ClN2O.BrH/c14-10-6-4-9(5-7-10)12-11-3-1-2-8-16(11)13(15)17-12;/h4-7,11-12,15H,1-3,8H2;1H/t11-,12+;/m0./s1 |
InChI Key |
TZURCHHSIYTMPT-ZVWHLABXSA-N |
Isomeric SMILES |
C1CCN2[C@@H](C1)[C@H](OC2=N)C3=CC=C(C=C3)Cl.Br |
Canonical SMILES |
C1CCN2C(C1)C(OC2=N)C3=CC=C(C=C3)Cl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}benzene](/img/structure/B14147156.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
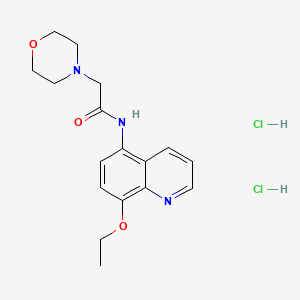
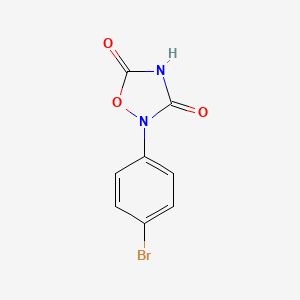
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)

